molecular formula C9H16FNO2 B13213690 2-Amino-2-(cyclopropylmethyl)-5-fluoropentanoic acid

2-Amino-2-(cyclopropylmethyl)-5-fluoropentanoic acid

Cat. No.: B13213690
M. Wt: 189.23 g/mol
InChI Key: BOSZUFACRPIQCL-UHFFFAOYSA-N
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Description

2-Amino-2-(cyclopropylmethyl)-5-fluoropentanoic acid is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropylmethyl group, a fluorine atom, and an amino group attached to a pentanoic acid backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(cyclopropylmethyl)-5-fluoropentanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with cyclopropylmethyl halide, followed by fluorination and subsequent amination. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(cyclopropylmethyl)-5-fluoropentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

2-Amino-2-(cyclopropylmethyl)-5-fluoropentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(cyclopropylmethyl)-5-fluoropentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: Known for its use in CO2 capture and as a building block in organic synthesis.

    2-Amino-2-methyl-1,3-propanediol: Utilized in the production of pharmaceuticals and as a chemical intermediate.

    Cyclopropylmethylamine: Employed in the synthesis of various organic compounds and as a reagent in chemical reactions.

Uniqueness

2-Amino-2-(cyclopropylmethyl)-5-fluoropentanoic acid stands out due to the presence of the fluorine atom, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. The cyclopropylmethyl group also contributes to the compound’s rigidity and resistance to enzymatic degradation, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C9H16FNO2

Molecular Weight

189.23 g/mol

IUPAC Name

2-amino-2-(cyclopropylmethyl)-5-fluoropentanoic acid

InChI

InChI=1S/C9H16FNO2/c10-5-1-4-9(11,8(12)13)6-7-2-3-7/h7H,1-6,11H2,(H,12,13)

InChI Key

BOSZUFACRPIQCL-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(CCCF)(C(=O)O)N

Origin of Product

United States

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